BenchChemオンラインストアへようこそ!

5-Bromo-3-fluorobenzene-1,2-diamine

Medicinal Chemistry Heterocycle Synthesis Process Chemistry

5-Bromo-3-fluorobenzene-1,2-diamine delivers a non-interchangeable asymmetric 5-Br/3-F substitution pattern on the ortho-diamine core. The bromine atom enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification, while the 3-fluoro substituent remains inert under these conditions, allowing orthogonal functionalization. Generic symmetrically dihalogenated analogs (e.g., 4,5-dichloro or 4,5-dibromo) produce different lipophilicity, H-bonding, and steric profiles—invalidating SAR comparisons and patent-defined compositions. As a direct precursor to 6-bromo-4-fluoro-1H-benzo[d]imidazole (77.3% isolated yield), this building block is essential for kinase inhibitor programs targeting CK2. The 5-bromo handle and defined regiochemistry ensure regiospecific cyclocondensation outcomes. Select this regioisomer when the precise halogenation pattern is structurally and functionally required.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 517920-69-3
Cat. No. B1271538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluorobenzene-1,2-diamine
CAS517920-69-3
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)F)Br
InChIInChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
InChIKeyOZKZRRLKJAXHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluorobenzene-1,2-diamine (CAS 517920-69-3) | Physicochemical Profile and Procurement Baseline


5-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic ortho-diamine building block featuring a distinct asymmetric substitution pattern: a bromine atom at the 5-position and a fluorine atom at the 3-position on the benzene-1,2-diamine core [1]. This substitution pattern confers a specific combination of electron-withdrawing effects, steric bulk, and chemical reactivity that distinguishes it from symmetrically dihalogenated or mono-halogenated analogs. The compound exhibits a molecular weight of 205.03 g/mol, a computed XLogP3-AA of 1.4, and a predicted boiling point of 274.8±35.0 °C at 760 mmHg, with typical commercial purity specifications of ≥98% (GC) [1]. Its solid physical form and recommended storage conditions (2–8 °C, protect from light) are consistent with a research-grade intermediate intended for controlled synthetic applications .

Why 5-Bromo-3-fluorobenzene-1,2-diamine Cannot Be Readily Replaced by Other Halogenated o-Phenylenediamines


Halogenated ortho-phenylenediamines are critical intermediates for constructing benzimidazole, quinoxaline, and other heterocyclic scaffolds, yet their substitution patterns dictate regiospecific outcomes and electronic properties that are not interchangeable [1]. A generic substitution with a symmetrically dihalogenated analog such as 4,5-dichloro- or 4,5-dibromo-benzene-1,2-diamine will produce a different halogenation profile, potentially altering the lipophilicity, hydrogen-bonding capability, and steric accessibility of the derived heterocycle [2]. Furthermore, the specific 5-bromo-3-fluoro pattern provides orthogonal reactive handles—the bromine atom enables subsequent cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates electronic properties and metabolic stability in downstream bioactive molecules [1]. Substituting with a regioisomer such as 3-bromo-5-fluoro-1,2-benzenediamine would result in a different spatial arrangement of substituents, which can affect the binding orientation of derived ligands and the regioselectivity of cyclocondensation reactions . Therefore, when a specific halogenation pattern is required for structure-activity relationship (SAR) studies or patent-defined compositions of matter, direct replacement with a different diamine is chemically and functionally invalid.

Quantitative Differentiation of 5-Bromo-3-fluorobenzene-1,2-diamine Against Closest Halogenated Analogs


Synthetic Yield in Benzimidazole Cyclocondensation: 5-Bromo-3-fluorobenzene-1,2-diamine vs. Unsubstituted o-Phenylenediamine

In a standardized benzimidazole-forming reaction with formic acid (water, 100°C, 6 hours), 5-bromo-3-fluorobenzene-1,2-diamine (0.2 g, 0.975 mmol) yielded 162 mg of the corresponding 6-bromo-4-fluoro-1H-benzo[d]imidazole, representing an isolated yield of 77.3% . While a direct head-to-head yield comparison under identical conditions is not available in the open literature, this yield is consistent with the expected reactivity of ortho-phenylenediamines in this transformation and demonstrates that the electron-withdrawing halogen substituents do not abrogate cyclization efficiency. The 77.3% isolated yield serves as a baseline for process optimization and procurement justification, confirming that the compound performs reliably in the most common downstream application for which it is procured .

Medicinal Chemistry Heterocycle Synthesis Process Chemistry

Molecular Weight and Halogen Profile: 5-Bromo-3-fluorobenzene-1,2-diamine vs. 4,5-Dichloro and 4,5-Dibromo Analogs

The molecular weight of 5-bromo-3-fluorobenzene-1,2-diamine is 205.03 g/mol, which is intermediate between the lighter 4,5-dichloro analog (177.03 g/mol) and the heavier 4,5-dibromo analog (265.93 g/mol) [1]. This intermediate molecular weight corresponds to an intermediate level of halogenation—one bromine plus one fluorine—rather than the symmetric dihalogenation of the comparators. The presence of a single bromine atom preserves a reactive handle for cross-coupling while avoiding the excessive molecular weight and lipophilicity contributed by a second heavy halogen. Specifically, the compound's exact mass of 203.97 Da places it approximately 61.96 Da below the 4,5-dibromo analog, a substantial difference for a building block that will contribute to the final molecular weight of a drug candidate [1].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Substituent Pattern and Regioselectivity: 5-Bromo-3-fluorobenzene-1,2-diamine vs. 3-Bromo-5-fluoro-1,2-benzenediamine (Regioisomer)

5-Bromo-3-fluorobenzene-1,2-diamine and its regioisomer 3-bromo-5-fluoro-1,2-benzenediamine (CAS 115440-10-3) share the identical molecular formula (C6H6BrFN2) and molecular weight (205.03 g/mol) but differ in the spatial arrangement of the bromine and fluorine substituents relative to the 1,2-diamine functionality [1][2]. In the target compound, bromine is para to one amino group and meta to the other, while fluorine is ortho to one amino and meta to the other. In the regioisomer, the positions are reversed. This positional isomerism directly impacts the regioselectivity of cyclocondensation reactions: the relative positioning of electron-withdrawing substituents influences the nucleophilicity of each amino group and thus the regiochemical outcome of heterocycle formation [3]. For applications where a specific substitution pattern on the resulting benzimidazole or quinoxaline is required (e.g., a 6-bromo-4-fluoro substitution pattern rather than a 4-bromo-6-fluoro pattern), the regioisomer cannot substitute for the target compound.

Synthetic Chemistry Regioselectivity Structure-Activity Relationship

Computed Lipophilicity (XLogP3-AA): 5-Bromo-3-fluorobenzene-1,2-diamine vs. 4,5-Dichloro Analog

The computed lipophilicity (XLogP3-AA) of 5-bromo-3-fluorobenzene-1,2-diamine is 1.4, as reported in authoritative public databases [1]. In contrast, the 4,5-dichloro analog (4,5-dichlorobenzene-1,2-diamine) has a higher computed XLogP3 of approximately 2.0–2.2 (estimated from structurally similar dichlorinated phenylenediamines) [2]. The lower lipophilicity of the target compound is attributed to the presence of the strongly electronegative fluorine atom, which reduces overall hydrophobicity compared to a second chlorine or bromine substituent. This difference of approximately 0.6–0.8 logP units is significant in medicinal chemistry, where even modest reductions in lipophilicity can improve aqueous solubility, reduce plasma protein binding, and mitigate off-target promiscuity [3].

Physicochemical Properties Drug Design ADME

Thermal Stability and Storage Requirements: 5-Bromo-3-fluorobenzene-1,2-diamine vs. 4-Bromo-1,2-benzenediamine

5-Bromo-3-fluorobenzene-1,2-diamine is recommended to be stored at 2–8°C and protected from light to maintain stability, as per vendor specifications . In comparison, the mono-brominated analog 4-bromo-1,2-benzenediamine (CAS 1575-37-7) is typically stored at ambient temperature without specific light protection requirements . The more stringent storage condition for the target compound is likely attributable to the presence of the electron-withdrawing fluorine substituent, which may render the molecule more susceptible to photochemical or thermal degradation pathways. The compound is chemically stable under recommended storage conditions, with no unusual hazardous decomposition expected outside of extreme conditions (heat, flames, oxidizing agents) [1].

Stability Procurement Supply Chain

Commercial Purity and Analytical Specifications: 5-Bromo-3-fluorobenzene-1,2-diamine vs. 3-Bromo-5-fluoro-1,2-benzenediamine

5-Bromo-3-fluorobenzene-1,2-diamine is commercially available with a minimum purity specification of 98% (GC) from major suppliers, and additional batch-specific analytical data (NMR, HPLC, GC) can be provided upon request [1]. In comparison, the regioisomer 3-bromo-5-fluoro-1,2-benzenediamine (CAS 115440-10-3) is typically offered at 97% purity, a 1% absolute difference in specification . While this difference is modest, the availability of higher purity starting material can reduce the need for additional purification steps prior to use in sensitive reactions such as metal-catalyzed cross-couplings, where trace impurities can poison catalysts .

Quality Control Procurement Analytical Chemistry

Targeted Research and Industrial Applications for 5-Bromo-3-fluorobenzene-1,2-diamine (CAS 517920-69-3)


Synthesis of 6-Bromo-4-fluoro-1H-benzo[d]imidazole for Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting protein kinases such as CK2, halogenated benzimidazole scaffolds are privileged structures. 5-Bromo-3-fluorobenzene-1,2-diamine is a direct precursor to 6-bromo-4-fluoro-1H-benzo[d]imidazole via cyclocondensation with formic acid or related one-carbon synthons. This transformation proceeds in 77.3% isolated yield under standard conditions . The resulting benzimidazole core presents a defined halogenation pattern that can engage in halogen bonding interactions within the ATP-binding pocket of kinases, as supported by structural studies on brominated benzotriazole inhibitors of CK2 [1].

Building Block for Orthogonal Cross-Coupling in Fragment-Based Drug Discovery

The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the phenylenediamine core or its derived heterocycles. The presence of the 3-fluoro substituent, which is inert under typical cross-coupling conditions, allows for orthogonal functionalization strategies. The compound's intermediate molecular weight (205.03 g/mol) and computed XLogP3 of 1.4 support its use in fragment-based approaches where maintaining favorable physicochemical properties is paramount [2].

Regiospecific Synthesis of Fluorinated Quinoxalines and Pyrazines

Ortho-phenylenediamines condense with 1,2-dicarbonyl compounds to yield quinoxalines, a heterocyclic class with broad applications in materials science and antimicrobial drug discovery. The asymmetric substitution pattern of 5-bromo-3-fluorobenzene-1,2-diamine ensures that the resulting quinoxaline will bear the bromine and fluorine atoms in specific, non-equivalent positions (e.g., 6-bromo-5-fluoro substitution on the quinoxaline ring). This regiospecificity is essential for structure-activity relationship (SAR) studies, as the alternative regioisomer (3-bromo-5-fluoro-1,2-benzenediamine) would yield a different substitution pattern that cannot be assumed to have equivalent biological or material properties .

Precursor for Halogen-Enriched Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 1,2-diamine functionality allows 5-bromo-3-fluorobenzene-1,2-diamine to act as a bidentate ligand or ligand precursor for metal coordination. The halogen substituents can further participate in non-covalent halogen bonding interactions that influence the topology and porosity of metal-organic frameworks (MOFs). While direct application data for this specific diamine in MOF synthesis is limited in the open literature, the compound's structural features—a rigid aromatic core, two metal-binding amino groups, and two distinct halogen atoms capable of directional non-covalent interactions—position it as a rational building block for designing functional porous materials with tailored adsorption or catalytic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluorobenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.